2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride
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Overview
Description
“2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” is a chemical compound with the molecular formula C14H19NO•HCl and a molecular weight of 253.77 . It is used in scientific research, particularly in the field of proteomics .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” consists of an indenyl ring attached to a piperidinyl ring via an ether linkage . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” include a molecular weight of 253.77 and a molecular formula of C14H19NO•HCl . Other specific properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Anti-Inflammatory Potential
Research has indicated that certain derivatives of indene, which are structurally related to 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, demonstrate significant anti-inflammatory activity. These molecules, including diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, may represent a new class of anti-inflammatory agents (Sheridan et al., 2009).
Synthesis of Piperidine Derivatives
Piperidine derivatives, which are a key component of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, have been synthesized from serine and terminal acetylenes. These derivatives have applications in synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Antimicrobial Applications
Compounds synthesized from indene derivatives, like 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, have shown potential as antimicrobial agents. The presence of electron withdrawing and releasing groups at specific positions significantly enhances antimicrobial activity (Kottapalle & Shinde, 2021).
Molecular and Crystal Structure Analysis
Research into the molecular and crystal structures of compounds structurally related to 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, offers insights into their stabilization mechanisms and potential applications (Khan et al., 2013).
Synthesis of Functionalized Crown Ethers
Piperidine and pyridine-decorated crown ethers, which can be derived from piperidine structures similar to those in 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, have been synthesized and are valuable as building blocks for functionalized crown ethers (Nawrozkij et al., 2014).
Impurity Identification in Pharmaceutical Compounds
Research has been conducted on identifying and characterizing impurities in compounds containing indene derivatives. For example, in the development of donepezil hydrochloride, new impurities structurally related to 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride were identified and isolated (Jagadeesh et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
“2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of Action
The mode of action of “2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” would depend on its specific molecular targets. Piperidine derivatives can have a wide range of interactions with their targets .
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13;/h4-5,10,13,15H,1-3,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQBZNHOHOPJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1051919-39-1 |
Source
|
Record name | Piperidine, 4-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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